Home > Products > Screening Compounds P60298 > (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine
(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine -

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine

Catalog Number: EVT-8400816
CAS Number:
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine is a complex organic compound featuring a cyclopropanamine structure with a trifluoromethyl-substituted pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be synthesized through various chemical reactions involving starting materials that include pyridine derivatives and cyclopropanamines. Its synthesis and applications have been explored in several patents and scientific literature, indicating its relevance in research and industry.

Classification

This compound belongs to the class of amines, specifically cyclopropanamines, and is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine typically involves multi-step organic reactions. Key methods may include:

  1. Formation of the Pyridine Moiety: The trifluoromethyl group can be introduced to the pyridine ring through electrophilic aromatic substitution or other fluorination techniques.
  2. Cyclopropanation: The cyclopropane structure can be formed via cyclopropanation reactions using reagents such as diazo compounds or metal-catalyzed methods.
  3. Amine Formation: The final step often involves the introduction of an amine functional group, which may require reductive amination or other coupling reactions.

Technical Details

  • Reagents Used: Common reagents include trifluoromethylating agents (e.g., trifluoromethyl iodide), cyclopropanation reagents (e.g., ethyl diazoacetate), and various catalysts such as palladium or rhodium complexes.
  • Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine can be represented as follows:

  • Molecular Formula: C12H14F3N
  • Molecular Weight: Approximately 235.25 g/mol
  • Structural Features:
    • A cyclopropane ring connected to an ethyl chain.
    • A pyridine ring substituted at the 5-position with a trifluoromethyl group.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its configuration and purity.

Chemical Reactions Analysis

Reactions

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acylation Reactions: The amine can undergo acylation to form amides.
  3. Reduction Reactions: The compound may be reduced to form secondary or tertiary amines depending on the reaction conditions.

Technical Details

  • Reaction Conditions: These reactions often require specific solvents, temperatures, and catalysts to achieve optimal yields.
  • By-products: Careful monitoring is necessary to minimize by-products that could complicate purification processes.
Mechanism of Action

Process

The mechanism of action for (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine in biological systems is not fully elucidated but may involve:

  1. Receptor Binding: The compound may interact with specific receptors or enzymes due to its structural features, influencing biological pathways.
  2. Inhibition of Enzymatic Activity: It may act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Data

Research into similar compounds suggests that the trifluoromethyl group enhances lipophilicity and metabolic stability, which could play a crucial role in its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or liquid depending on purity and formulation.
  • Melting Point: Specific melting points may vary based on synthesis methods but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

Scientific Uses

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing drugs targeting neurological disorders or cancer due to its unique structural features.
  2. Biochemical Research: Utilized in studies investigating receptor-ligand interactions or enzyme inhibition mechanisms.
  3. Chemical Biology: May serve as a tool compound for probing biological pathways due to its ability to modulate specific biological targets.
Discovery & Rational Design of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine

Introduction to the Compound(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine (CAS: 2774612-92-7) is a chiral amine derivative featuring a cyclopropanamine group linked to a trifluoromethyl-substituted pyridine moiety via an ethanamine spacer. Its molecular formula is C₁₁H₁₃F₃N₂ (molecular weight: 230.23 g/mol), with a defined stereochemistry indicated by the (R) prefix [1]. The compound’s SMILES notation (CC@@HC2=NC=C(C(F)(F)F)C=C2) explicitly denotes the absolute configuration at the chiral center and the spatial arrangement of the cyclopropyl ring [1]. This structural complexity positions it as a candidate for targeted modulation of biomolecular interactions, particularly with ion channels and transporters.

Computational Approaches for Allosteric Modulator Discovery

Molecular Docking Strategies Targeting Cystic Fibrosis Transmembrane Conductance Regulator Ion Channels

Molecular docking has emerged as a cornerstone in identifying allosteric modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter family member functioning as an epithelial chloride channel. The discovery of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine leveraged high-resolution cryo-electron microscopy (cryo-EM) structures of CFTR bound to reference potentiators (e.g., ivacaftor, PDB: 6O2P). These structures revealed a membrane-exposed allosteric pocket near transmembrane helix 8, involving residues Ser308, Tyr304, Phe312, and Phe931, which serve as key interaction sites for ligand binding [9].

Docking protocols prioritized:

  • Pocket-Specific Sampling: Conformational ensembles of ligands were generated to complement the shallow, solvent-exposed nature of the CFTR potentiator site.
  • Interaction Filtering: Compounds were evaluated for hydrogen bonding with Ser308 and Tyr304, π-stacking with Phe312/Phe931, and hydrophobic complementarity with adjacent aliphatic residues.
  • Energetic Scoring: Force-field-based scoring functions (e.g., AMBER) assessed electrostatic and van der Waals contributions to binding affinity.

This approach identified (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine as a candidate due to its optimal steric fit and predicted engagement with all four pharmacophore anchors [9].

Ultra-Large Library Screening for Membrane-Exposed Binding Pockets

The compound’s discovery exemplifies the power of ultra-large-scale virtual screening (ULVS) against challenging membrane-protein targets. A library of ~155 million commercially available “drug-like” molecules (ZINC database) was docked into the CFTR potentiator site using DOCK3.7 [9]. Key technical innovations included:

  • Sampling Rigor: Each molecule underwent 421 conformational and 3,727 orientational samplings, totaling >63 billion evaluated complexes.
  • Chemotype Clustering: Top-scoring hits were grouped by 2D similarity (ECFP4 fingerprints; Tanimoto coefficient ≥0.5) to prioritize scaffold diversity.
  • Synthetic Tractability: Compounds were filtered for synthetic feasibility, yielding 53 synthesized candidates from the Enamine “make-on-demand” collection.

Table 1: Key Metrics of Ultra-Large Library Docking Campaign for CFTR Modulators

ParameterValue
Library Size Screened155 million compounds
Conformations Sampled421 per molecule (average)
Orientations Evaluated3,727 per molecule (average)
Computational Cost76,365 core hours
Hit Rate (Potentiators)19% (10 of 53 tested compounds)

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine analog Z2075279358 emerged as a primary hit, enhancing ΔF508-CFTR chloride flux in bronchial epithelial cells by ~2.2-fold (EC₅₀ = 2.2 ± 0.6 μM) – comparable to the clinical benchmark GLPG1837 [9]. This validated ULVS as a viable strategy for identifying allosteric modulators of shallow, membrane-embedded ion channel pockets.

Target Prioritization in ABC Transporter Drug Development

Comparative Analysis of Cystic Fibrosis Transmembrane Conductance Regulator vs. ABC Transporter Paralogue Conservation

Target prioritization for (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine relied on evolutionary and structural analyses differentiating CFTR from paralogous ABC transporters. CFTR (ABCC7) shares closest homology with ABCC4 (37% sequence identity), yet diverges functionally as an ion channel versus a primary-active transporter [9]. Critical distinctions include:

  • Nucleotide-Binding Domain Asymmetry: Both CFTR and ABCC4 possess one degenerate (non-hydrolytic) and one consensus (hydrolytic) ATP-binding site. However, CFTR’s degenerate site (site 1) binds ATP tightly without hydrolysis, while ABCC4 hydrolyzes ATP at its consensus site to drive substrate translocation [8].
  • Regulatory Domain Uniqueness: CFTR contains a disordered Regulatory (R) domain with multiple protein kinase A phosphorylation sites, absent in ABCC4 and all other ABC transporters [10]. This domain allosterically regulates channel gating upon phosphorylation.
  • Binding Pocket Conservation: The allosteric potentiator site in CFTR (residues 304–312, 931) exhibits <15% residue conservation with ABCC4 orthosteric pockets. This divergence minimizes off-target interactions, as confirmed by negligible inhibition of ABCC4 transport activity by CFTR potentiators [9].

Table 2: Structural and Functional Differentiation of CFTR from ABCC4

FeatureCFTR (ABCC7)ABCC4 (MRP4)
Primary FunctionATP-gated chloride channelSecondary-active transporter
ATP Sites1 degenerate, 1 consensus1 degenerate, 1 consensus
ATP Hydrolysis Rate (Vₘₐₓ)~0.1 nmol/μg/min (low)~0.2 nmol/μg/min (high)
Unique DomainsRegulatory (R) domainNone
Allosteric Potentiator SitePresent (TM8/TM10 interface)Absent

Structural Hotspots for Allosteric Modulation in Ion Channels

The rational design of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine exploited experimentally validated “gating hotspots” within CFTR’s allosteric pocket. Cryo-EM structures of CFTR–ivacaftor complexes (PDB: 6O2P, 6O1V) identified these hotspots as:

  • Hydrogen-Bond Network: Ser308 and Tyr304 form a polar cluster accommodating ligand hydroxyl/carbonyl groups.
  • Aromatic Shelves: Phe312 and Phe931 create a hydrophobic plateau for π-stacking with ligand aromatic systems.
  • Helical Hinge Region: Ligand binding stabilizes a kink in transmembrane helix 8, promoting NBD dimerization and channel opening [9].

Mutagenesis studies corroborated these hotspots: Phe312Ala and Ser308Ala mutations reduced ivacaftor potency by >100-fold. The trifluoromethylpyridine group of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine strategically engages Phe312 via π-stacking, while its cyclopropylamine moiety orients toward Ser308 for polar interactions [9]. This hotspot-centric design ensures selective stabilization of the open-channel conformation without disrupting conserved motifs shared with ABC exporters (e.g., ATP-binding residues in NBDs). The compound thus exemplifies structure-guided targeting of allosteric sites unique to CFTR’s ion channel function, enabling precise pharmacological correction of channel gating defects in diseases like cystic fibrosis.

Properties

Product Name

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine

IUPAC Name

N-[(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C11H13F3N2/c1-7(16-9-3-4-9)10-5-2-8(6-15-10)11(12,13)14/h2,5-7,9,16H,3-4H2,1H3/t7-/m1/s1

InChI Key

UIQDBROPCRKVQI-SSDOTTSWSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)NC2CC2

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)NC2CC2

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